

# Application Notes and Protocols: $^{13}\text{C}$ NMR Spectral Data for 4-benzylphenol

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## Compound of Interest

Compound Name: 4-Benzylphenol

Cat. No.: B016752

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These application notes provide a detailed overview of the  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectral data for **4-benzylphenol**, a compound of interest in various fields of chemical and pharmaceutical research. The information enclosed is intended to facilitate the identification, characterization, and quality control of **4-benzylphenol** in a laboratory setting.

## Introduction

**4-benzylphenol** is a phenolic compound characterized by a benzyl group substituted at the para position of the phenol ring. Understanding its molecular structure is crucial for its application and for the development of new derivatives.  $^{13}\text{C}$  NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule resonates at a specific chemical shift, offering a distinct fingerprint for the compound.

## $^{13}\text{C}$ NMR Spectral Data

The  $^{13}\text{C}$  NMR spectrum of **4-benzylphenol** was acquired in deuterated chloroform ( $\text{CDCl}_3$ ) at a frequency of 100 MHz. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Table 1:  $^{13}\text{C}$  NMR Chemical Shifts for **4-benzylphenol** in  $\text{CDCl}_3$

Carbon Atom Assignment	Chemical Shift ( $\delta$ , ppm)
C4 (C-OH)	154.1
C1' (Quaternary)	141.8
C1 (Quaternary)	133.5
C2, C6	130.3
C2', C6'	128.8
C3', C5'	128.5
C4'	126.1
C3, C5	115.4
CH <sub>2</sub>	41.1

Note: The assignment of chemical shifts is based on established principles of <sup>13</sup>C NMR spectroscopy, including the influence of substituent effects on aromatic rings.

## Experimental Protocol: <sup>13</sup>C NMR Spectroscopy

This section outlines the standardized protocol for the acquisition of <sup>13</sup>C NMR spectra of **4-benzylphenol**.

### 1. Sample Preparation:

- Compound: Weigh approximately 50-100 mg of high-purity **4-benzylphenol**. The use of a sufficient amount of sample is crucial for obtaining a good signal-to-noise ratio in a reasonable time frame.
- Solvent: Use approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>). CDCl<sub>3</sub> is a common solvent for non-polar to moderately polar organic compounds and its deuterium signal is used for field-frequency locking by the NMR spectrometer.
- Dissolution: Dissolve the weighed **4-benzylphenol** in the deuterated solvent in a small, clean vial. Gentle warming or vortexing can be applied to aid dissolution.

- **Filtration:** To ensure a homogeneous solution and prevent signal broadening due to suspended particles, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- **Standard:** Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm. Often, commercially available deuterated solvents contain a small amount of TMS.

## 2. NMR Instrument Parameters:

The following are typical acquisition parameters for a 100 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

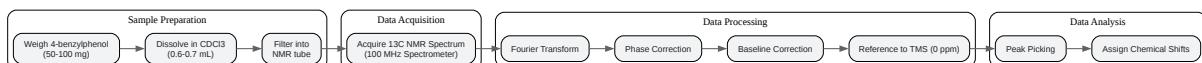
- **Spectrometer Frequency:** 100 MHz
- **Pulse Program:** Standard proton-decoupled  $^{13}\text{C}$  NMR experiment (e.g., zgpg30)
- **Acquisition Time:** 1-2 seconds
- **Relaxation Delay:** 2-5 seconds
- **Number of Scans:** 1024 to 4096 scans (or more, depending on the sample concentration)
- **Temperature:** 298 K (25 °C)

## 3. Data Processing:

- **Fourier Transformation:** Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- **Phase Correction:** Manually or automatically correct the phase of the spectrum to obtain pure absorption peaks.
- **Baseline Correction:** Apply a baseline correction to ensure a flat baseline across the spectrum.
- **Referencing:** Reference the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not present, the residual solvent peak of  $\text{CDCl}_3$  at 77.16 ppm can be used for referencing.

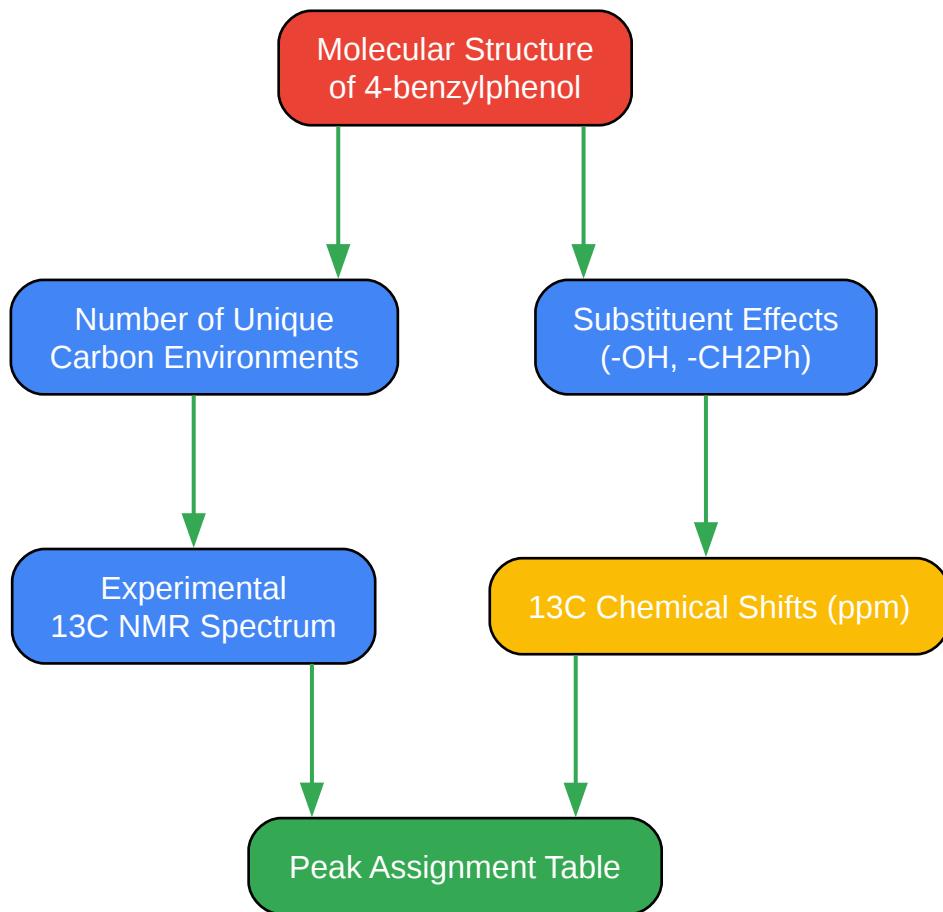
# Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for obtaining and interpreting the  $^{13}\text{C}$  NMR data of **4-benzylphenol**.



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Caption: Experimental workflow for  $^{13}\text{C}$  NMR analysis of **4-benzylphenol**.



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Caption: Logical relationships in  $^{13}\text{C}$  NMR spectral interpretation.

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